2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate
Description
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an isothiazolidine ring, a cyclopropyl group, and a trifluoroacetate moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
1-cyclopropyl-2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.C2HF3O2/c9-8(7-2-3-7)6-10-4-1-5-13(10,11)12;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGQLESPGJMRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2CC2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the nucleophilic ring-opening of epoxides with primary sulfonamides, followed by subsequent reactions to introduce the cyclopropyl and trifluoroacetate groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Reactivity of the Isothiazolidine 1,1-Dioxide Core
The sulfone group in the isothiazolidine ring directs reactivity via two primary pathways:
Cyclopropane Ring Reactions
The cyclopropyl group exhibits strain-driven reactivity:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Key Observations |
|---|---|---|---|
| Ring-Opening | Acidic (H<sub>2</sub>SO<sub>4</sub>), Oxidative (O<sub>3</sub>) | Linear alkyl sulfonates or ketones | Cyclopropane strain relief drives reactivity; regioselectivity depends on substituents. |
| [2+1] Cycloaddition | Dichlorocarbene | Spirocyclic adducts | Limited by steric hindrance from the aminoethyl group. |
Amino Group Transformations
The primary amine participates in classic reactions, influenced by the trifluoroacetate counterion:
| Reaction Type | Conditions/Reagents | Products/Outcomes | Role of Trifluoroacetate |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM | Amide derivatives | Trifluoroacetate may act as a proton scavenger, enhancing nucleophilicity. |
| Schiff Base Formation | Aldehydes/ketones, mild acid | Imine-linked conjugates | Steric hindrance from cyclopropane may slow kinetics. |
Biological Interactions (Kinase Inhibition)
As a kinase inhibitor candidate, the compound likely engages in:
| Interaction Type | Biological Targets | Proposed Mechanism | Structural Basis |
|---|---|---|---|
| Competitive Binding | ATP-binding pockets | Mimics transition-state geometry of phosphorylated substrates | Sulfone group mimics phosphate charge; cyclopropane enforces rigidity. |
| Allosteric Modulation | Regulatory kinase domains | Stabilizes inactive kinase conformations | Aminoethyl side chain forms hydrogen bonds with Asp/Glu residues. |
Comparative Reactivity with Analogues
Contrasted with the piperidine-substituted isothiazolidine in:
| Feature | 2-(2-Amino-2-cyclopropylethyl) Derivative | 2-(1-(Piperidin-2-yl)ethyl) Derivative |
|---|---|---|
| Amine Reactivity | Higher nucleophilicity due to less steric hindrance | Reduced nucleophilicity (piperidine’s bulky ring) |
| Ring-Opening Trends | Favors acid-catalyzed pathways | Prefers nucleophilic substitution at sulfur |
| Biological Target Selectivity | Predominantly serine/threonine kinases | Tyrosine kinase focus |
Synthetic Considerations
Key challenges in leveraging its reactivity:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor in the synthesis of more intricate organic molecules.
- Reagent in Organic Transformations: It participates in various chemical reactions including oxidation and substitution reactions.
Biology
- Enzyme Interaction Studies: Its unique structure makes it suitable for investigating enzyme interactions and protein binding dynamics.
- Potential Therapeutic Applications: Ongoing research aims to explore its efficacy as a therapeutic agent, particularly in drug development targeting specific biological pathways.
Medicine
- Drug Development: Research is focused on its potential as a new drug candidate, especially in treating conditions where enzyme modulation is beneficial.
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit significant anticancer properties.
Industry
- Specialty Chemicals Production: The compound is utilized in the formulation of specialty chemicals with tailored properties for various industrial applications.
Case Studies and Research Findings
- Anticancer Evaluation : A study involving derivatives of this compound demonstrated significant antimitotic activity against various human tumor cells, indicating its potential as an anticancer agent .
- Enzyme Interaction Research : Investigations into the compound's interactions with specific enzymes have revealed insights into its binding mechanisms and potential therapeutic uses .
- Synthetic Methodologies : Research detailing synthetic routes has optimized production methods for scalability and cost-effectiveness, enhancing its applicability in industrial settings .
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole derivatives: These compounds share the isothiazolidine ring structure and have similar applications in medicinal chemistry.
Thiadiazole derivatives: These compounds are known for their anticancer properties and structural similarities to isothiazolidines.
Uniqueness
2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate stands out due to its unique combination of a cyclopropyl group and a trifluoroacetate moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(2-Amino-2-cyclopropylethyl)isothiazolidine 1,1-dioxide 2,2,2-trifluoroacetate is a complex organic molecule notable for its unique structural characteristics and potential biological applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features an isothiazolidine ring, a cyclopropyl group, and a trifluoroacetate moiety. Its molecular formula is with a molecular weight of 318.31 g/mol. The trifluoroacetate group enhances its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique structure allows for binding to molecular targets, modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in inflammatory pathways.
- Protein Binding : The compound's structural features suggest potential for binding to proteins involved in signal transduction.
Antimicrobial Properties
Preliminary studies suggest that compounds containing isothiazolidine rings may possess antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assays have indicated that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.
Table 1: Comparative Biological Activity of Similar Compounds
Case Studies
- Anti-inflammatory Effects : In a study examining various isothiazolidine derivatives, one compound demonstrated a significant reduction in carrageenan-induced paw edema by approximately 53%, suggesting strong anti-inflammatory potential .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
Q & A
Q. Optimization Tips :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
- For oxidation steps, maintain temperatures below 40°C to prevent decomposition .
Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclopropane ring (characteristic δ 0.5–1.5 ppm protons) and trifluoroacetate counterion (δ 160–165 ppm in ¹³C) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄F₃N₂O₄S⁺) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry of the cyclopropane and isothiazolidine ring (if single crystals are obtainable) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with 0.1% TFA in water/acetonitrile gradient .
Advanced: How does the cyclopropane moiety influence conformational stability under physiological conditions?
Methodological Answer:
The cyclopropane group introduces steric strain and rigidity, which can:
- Enhance Metabolic Stability : Resist cytochrome P450 oxidation due to restricted bond rotation .
- Impact Solubility : Hydrophobicity may reduce aqueous solubility, requiring formulation with co-solvents (e.g., PEG-400).
- Experimental Validation :
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Compare degradation profiles with non-cyclopropane analogs to isolate strain effects .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay conditions or compound handling:
- Purity Verification : Re-test batches with HPLC-ELSD to rule out salt hydrolysis or counterion variability .
- Assay Standardization : Use mTOR inhibition assays (see Novartis patents for rapamycin-derivative protocols) with controls for ATP concentration and pH .
- Data Triangulation : Cross-validate IC₅₀ values across orthogonal assays (e.g., SPR binding vs. cell proliferation).
Advanced: How to design experiments assessing interactions with mTOR or analogous targets?
Methodological Answer:
Leverage structural analogs (e.g., rapamycin derivatives with isothiazolidine motifs ):
- Competitive Binding Assays : Use fluorescently labeled rapamycin and measure displacement via fluorescence polarization.
- Molecular Dynamics (MD) Simulations : Model the compound’s docking into the FKBP12-mTOR complex, focusing on cyclopropane-induced steric complementarity.
- In Vitro/In Vivo Correlation : Test in mTOR-dependent cell lines (e.g., HEK293T) and compare with xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
